molecular formula C25H19N3O4S B11001305 3-(1,3-benzodioxol-5-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(1,3-benzodioxol-5-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11001305
M. Wt: 457.5 g/mol
InChI Key: SSLILFOVBCRMKL-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Benzothiazole Moiety: This involves the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.

    Coupling Reactions: The benzodioxole and benzothiazole intermediates are then coupled with a suitable isoquinoline derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and benzothiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity is of interest. It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic properties of the benzodioxole and benzothiazole moieties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole and benzothiazole moieties could engage in π-π stacking interactions or hydrogen bonding with biological targets, influencing signal transduction pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole moiety but differs in the rest of the structure.

    2-(1,3-benzodioxol-5-yl)ethanamine: Another compound with the benzodioxole moiety, used in different contexts.

    6-[(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: A more complex derivative with additional functional groups.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its combination of benzodioxole and benzothiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C25H19N3O4S/c1-28-22(14-10-11-18-19(12-14)32-13-31-18)21(15-6-2-3-7-16(15)24(28)30)23(29)27-25-26-17-8-4-5-9-20(17)33-25/h2-12,21-22H,13H2,1H3,(H,26,27,29)

InChI Key

SSLILFOVBCRMKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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